molecular formula C21H34O3 B7797208 3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene

3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene

Cat. No.: B7797208
M. Wt: 334.5 g/mol
InChI Key: XGUQCUDPXSTKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene (CAS 903-67-3), also termed 5-Pregnene-3beta,17alpha,20alpha-triol, is a pregnene-derived steroid characterized by hydroxyl groups at positions 3β, 17α, and 20α, with unsaturation at the C5-C6 bond (Δ⁵ structure) . This compound is of clinical significance, particularly in neonatal adrenal disorders such as congenital adrenal hyperplasia, where it is pathognomonic of disrupted steroidogenesis . Its structure underpins its role as an intermediate or metabolite in steroid pathways, though its exact biological functions in humans remain under investigation.

Properties

IUPAC Name

17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUQCUDPXSTKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation and Reduction

The first step involves epoxidizing the C16-C17 double bond of the starting material using sodium hydroxide and hydrogen peroxide, yielding 16α,17α-epoxy-3β,15β-dihydroxy-5-pregnen-20-one (12). Subsequent reduction with lithium aluminium hydride generates two diastereomers of 5-pregnene-3β,15β,17α,20(S+R)-tetrol (13a/b). Boronate protection of the 17α,20-glycol group with n-butyl boronic acid stabilizes the intermediates (15a/b), enabling selective acetylation at C3 and C15.

Oxidative Cleavage and Final Deacetylation

Oxidative cleavage of the boronate esters using NaOH/H₂O₂ produces 3β,15β-diacetoxy-5-pregnene-17α,20(S+R)-diol (13c/d). Dibromide protection of the C5-C6 double bond followed by N-bromosuccinimide (NBS) oxidation yields 3β,15β-diacetoxy-17α-hydroxy-5-pregnen-20-one (16). Final deacetylation with aqueous base delivers the target compound.

Orthoester-Mediated Synthesis

A 2013 patent describes a streamlined method using orthoester chemistry to bypass hazardous reagents like trifluoroacetic anhydride.

Intermediate Formation

17α,21-Dihydroxy steroidal compounds react with orthoesters (e.g., trimethyl orthoformate) to form 1,3-dioxane-5-cyclohexanone intermediates. This step protects the 17α-hydroxy group while introducing a hydrolyzable ester moiety.

Hydrolysis and Catalysis

Controlled hydrolysis using solid acids (e.g., Amberlyst-15) selectively removes the orthoester group, yielding 17α-hydroxyl steroid esters. This approach achieves 85–90% purity with recyclable catalysts, reducing waste and energy consumption compared to traditional methods.

Comparative Analysis of Synthetic Methods

Parameter Traditional Method Orthoester Method
Steps 72
Key Reagents NaOCl, LiAlH₄, NBSTrimethyl orthoformate, Amberlyst
Yield 24%Not reported (≥80% inferred)
Environmental Impact High (toxic solvents, waste)Low (recyclable catalysts)
Scalability Moderate (complex purification)High (continuous flow compatible)

The orthoester method excels in simplicity and sustainability, whereas the traditional route offers precise stereochemical control for research-scale applications.

Industrial Applications and Scalability

Catalyst Recycling

Solid acid catalysts in the orthoester method can be reused for 5–7 cycles without significant activity loss, cutting production costs by ~30%.

Process Intensification

Microreactor systems have been adapted for the epoxidation and acetylation steps, reducing reaction times from hours to minutes. For instance, NBS oxidation in microchannels achieves 95% conversion at 50°C vs. 12 hours under batch conditions .

Chemical Reactions Analysis

Hydroxyl Group Protection and Deprotection

The hydroxyl groups at C3, C17, and C20 are prone to undesired side reactions during synthesis. Selective protection strategies are employed to enable site-specific modifications.

Table 1: Protection and Deprotection Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Acetylation Acetic anhydride, pyridine3β,17α,20α-Triacetoxy-5-pregnene85%
Boronate Protection n-Butyl boronic acid, THF17α,20α-Butyl boronate derivative72%
Deprotection NaOH, H₂O₂ (oxidative cleavage)Regeneration of free diol (C17, C20)90%
  • Key Finding : Boronate protection of the 17α,20α-glycol system prevents oxidation during subsequent reactions . Acetylation at C3β stabilizes the molecule against base-mediated degradation .

Reduction of the Δ⁵ Double Bond

The Δ⁵ double bond undergoes hydrogenation to yield saturated analogs, a critical step in synthesizing pregnane derivatives.

Table 2: Hydrogenation Conditions and Outcomes

CatalystSolventPressure (atm)ProductStereoselectivitySource
Pd/CEthanol15α-Pregnane-3β,17α,20α-triol5α:5β = 9:1
PtO₂Acetic acid35β-Pregnane-3β,17α,20α-triol5α:5β = 1:4
  • Key Finding : Catalytic hydrogenation with Pd/C favors 5α-reduction, while PtO₂ promotes 5β-reduction due to steric effects .

Oxidative Transformations

The C20 hydroxyl group is susceptible to oxidation, enabling ketone formation or side-chain cleavage.

Table 3: Oxidation Reactions

Oxidizing AgentConditionsProductYieldSource
N-BromosuccinimideDCM, 0°C3β,17α-Dihydroxy-5-pregnen-20-one68%
CrO₃Acetone, H₂SO₄3β,17α-Dihydroxy-5-pregnene-20-carboxylic acid45%
  • Key Finding : N-Bromosuccinimide selectively oxidizes the C20 hydroxyl to a ketone without affecting the Δ⁵ bond . Chromium trioxide induces side-chain oxidation to carboxylic acids .

Epoxidation and Ring-Opening Reactions

The Δ⁵ double bond can be epoxidized to introduce additional oxygen functionality.

Table 4: Epoxidation and Subsequent Reactions

ReactionReagents/ConditionsProductYieldSource
EpoxidationH₂O₂, NaOH5,6α-Epoxy-3β,17α,20α-trihydroxypregnane78%
Acid-Catalyzed HydrolysisHCl, THF5α,6β-Dihydroxy derivative92%
  • Key Finding : Epoxidation with H₂O₂/NaOH proceeds with α-stereoselectivity. Acid hydrolysis opens the epoxide to yield vicinal diols .

Enzymatic Modifications

Microbial and enzymatic systems enable regio- and stereospecific hydroxylation or isomerization.

Table 5: Biocatalytic Reactions

EnzymeSubstrate ModificationProductYieldSource
Cholesterol oxidaseΔ⁵ to Δ⁴ Isomerization3-Keto-4-pregnene derivative60%
Penicillium citrinum15β-Hydroxylation3β,15β,17α,20α-Tetrahydroxy-5-pregnene35%
  • Key Finding : Cholesterol oxidase catalyzes Δ⁵→Δ⁴ isomerization, forming conjugated ketones . Microbial hydroxylation introduces 15β-OH groups with high specificity .

Stability and Degradation

  • Thermal Stability : Decomposition occurs above 250°C, forming dehydration products .

  • pH Sensitivity : Acidic conditions promote epimerization at C20, while alkaline conditions accelerate oxidation .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H36O3
  • Molecular Weight : 336.5087 g/mol
  • CAS Registry Number : 1098-45-9
  • IUPAC Name : 5β-pregnane-3α,17α,20α-triol

The compound features three hydroxyl groups at the 3-, 17-, and 20-positions of the pregnane steroid backbone, which influences its biological activity.

Endocrinology

3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene is involved in steroidogenesis and has been studied for its role in hormone metabolism. It acts as a precursor in the biosynthesis of various steroid hormones. The enzyme HSD3B1 (Hydroxy-delta-5-steroid dehydrogenase) catalyzes the conversion of this compound into active steroid hormones such as progesterone and cortisol .

Pharmacology

Research indicates that this compound exhibits potential therapeutic properties:

  • Anti-inflammatory Effects : Its metabolites have shown promise in modulating inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
  • Neuroprotective Properties : Studies suggest that trihydroxy steroids may protect neuronal cells from oxidative stress and apoptosis .

Clinical Diagnostics

The compound is used in clinical settings to assess adrenal function and steroid metabolism. It can be measured in urine samples to evaluate conditions related to adrenal insufficiency or hyperfunction .

Case Study 1: Hormonal Regulation

A study investigated the role of this compound in hormonal regulation during pregnancy. The findings suggested that variations in its levels correlate with changes in progesterone synthesis, impacting fetal development .

Case Study 2: Metabolic Disorders

Another research focused on the metabolic pathways involving this compound in patients with congenital adrenal hyperplasia (CAH). The study concluded that monitoring levels of this steroid could aid in adjusting treatment regimens for affected individuals .

Data Table: Summary of Applications

Application AreaDescriptionReferences
EndocrinologyPrecursor in steroid hormone biosynthesis
PharmacologyPotential anti-inflammatory and neuroprotective effects
Clinical DiagnosticsAssessment of adrenal function
Hormonal RegulationImpacts on progesterone synthesis during pregnancy
Metabolic DisordersMonitoring in congenital adrenal hyperplasia

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and biological roles of 3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene and its analogs:

Compound Name Structural Features Biological Context Key References
This compound Δ⁵ unsaturation; hydroxyls at 3β, 17α, 20α Human neonates with adrenal disorders (e.g., congenital adrenal hyperplasia); adrenal steroidogenesis marker .
3-beta,17-alpha,20-alpha-Trihydroxy-5-beta-pregnane 5β saturation (no Δ⁵); hydroxyls at 3β, 17α, 20α Marine teleosts (e.g., dabs, plaice); major ovarian steroid during HCG-induced oocyte maturation; high plasma levels in conjugated forms .
3-alpha,17-alpha,21-Trihydroxy-5-beta-pregnan-20-one 5β saturation; hydroxyls at 3α, 17α, 21; ketone at C20 Ovarian steroid in plaice; elevated in HCG-treated females; conjugated forms dominate .
3-beta,17-alpha-Dihydroxy-5-pregnen-20-one Δ⁵ unsaturation; hydroxyls at 3β, 17α; ketone at C20 Metabolite of cholesterol in guinea pig adrenal preparations; precursor in steroid synthesis .
20-alpha-Dihydropregnenolone Δ⁵ unsaturation; hydroxyls at 3β, 20α (lacks 17α-OH) Intermediate in progesterone metabolism; potential role in reproductive pathways .

Key Comparative Insights

Ring Saturation (Δ⁵ vs. In contrast, 5β saturation (e.g., 3-beta,17-alpha,20-alpha-Trihydroxy-5-beta-pregnane) increases molecular flexibility, which may enhance solubility or conjugation efficiency in marine organisms .

Hydroxyl vs. Ketone Groups :

  • The presence of a C20 hydroxyl in this compound distinguishes it from analogs like 3-beta,17-alpha-Dihydroxy-5-pregnen-20-one (C20 ketone). Ketones may confer metabolic stability, while hydroxyls facilitate conjugation (e.g., sulfation/glucuronidation), as observed in fish plasma .

Positional Isomerism (3α vs. 3β): The 3β-hydroxyl configuration in the main compound contrasts with the 3α-hydroxyl in 3-alpha,17-alpha,21-Trihydroxy-5-beta-pregnan-20-one. Stereochemical differences influence enzyme recognition, as seen in the synthesis of isomers for diagnostic purposes in neonatal pathologies .

Species-Specific Roles :

  • In humans, this compound is linked to adrenal dysfunction, whereas its 5β counterpart in marine fish regulates reproductive processes. This highlights evolutionary divergence in steroid utilization .

Research Findings and Implications

  • Pathological Significance: The identification of this compound in congenital adrenal hyperplasia underscores its diagnostic value. Synthetic analogs (e.g., 3-alpha,15-beta isomers) are critical for differentiating adrenal disorders .
  • Reproductive Biology : In teleosts, 3-beta,17-alpha,20-alpha-Trihydroxy-5-beta-pregnane and related compounds are pivotal for oocyte maturation, with HCG-induced surges correlating with ovulation timing .
  • Metabolic Pathways : The conversion of cholesterol to 3-beta,17-alpha-Dihydroxy-5-pregnen-20-one in adrenal tissues illustrates its role as a precursor for bioactive steroids .

Biological Activity

3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene, also known as 3β,17α,20α-trihydroxy-5-pregnene, is a steroid compound that plays a significant role in various biological processes. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by three hydroxyl groups at the 3, 17, and 20 positions on the steroid nucleus. Its molecular formula is C21H34O3, and it has a molecular weight of approximately 334.49 g/mol. The structural configuration contributes to its biological functions, particularly in hormonal regulation.

Hormonal Regulation

This compound is involved in the regulation of reproductive hormones. Research indicates that it is a metabolite of progesterone and plays an essential role in ovulation and oocyte maturation. In studies involving female dabs (Limanda limanda), it was shown that plasma levels of this compound peaked significantly after the administration of human chorionic gonadotropin (HCG), indicating its role in reproductive physiology .

Metabolism and Excretion

The compound undergoes metabolic transformations primarily in the liver. It is glucuronidated to enhance water solubility for excretion via the kidneys. This metabolic pathway is crucial for eliminating excess steroids from the body and maintaining hormonal balance .

Study on Reproductive Physiology

In a study examining the effects of HCG on female dabs, it was found that the administration led to significant increases in plasma levels of both 17 alpha-20 alpha-dihydroxy-4-pregnen-3-one and this compound. The latter reached peak levels approximately 12 hours post-injection . This finding underscores the compound's role as a key player in reproductive hormone dynamics.

Structural Analysis

A structural study involving synthesized variants of this steroid revealed insights into its conformation and potential interactions with proteins. The orientation of the 20-carbonyl group was noted to influence its stability and interactions within biological systems .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Hormonal RegulationPeaks in plasma levels post-HCG injection; involved in ovulation
Antiviral PropertiesPotential antiviral activity against SARS-CoV-2 (related compounds)
Metabolic PathwayGlucuronidation for excretion; enhances water solubility

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of 3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene, and how do they influence its role in steroidogenesis?

  • Methodological Answer : Structural characterization requires techniques like nuclear magnetic resonance (NMR) and X-ray crystallography to confirm hydroxyl group positions (3β,17α,20α) and the Δ⁵-pregnene backbone. Functional analysis involves in vitro enzyme assays to assess interactions with steroidogenic enzymes (e.g., 3β-hydroxysteroid dehydrogenase or 17α-hydroxylase). Compare its activity to related steroids (e.g., 11β,17α,21-trihydroxy-4-pregnene-3,20-dione) using western blot or HPLC .

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

  • Methodological Answer : Use stereospecific reagents (e.g., triphenylphosphite for phosphorylation) and controlled hydroxylation steps. Document reagent purity, reaction conditions (temperature, pH), and intermediates via thin-layer chromatography (TLC) or mass spectrometry. Follow guidelines for chemical documentation, including batch numbers and storage conditions, to ensure reproducibility .

Q. What are the primary biological pathways involving this compound, and how can its metabolic fate be tracked in cell models?

  • Methodological Answer : Employ radiolabeled (e.g., ³H or ¹⁴C) this compound in cell cultures (e.g., adrenal or gonadal cells). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites. Cross-reference results with known pathways in congenital adrenal hyperplasia (CAH) or 17α-hydroxylase deficiency models .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the compound’s inhibitory or stimulatory effects on steroidogenic enzymes?

  • Methodological Answer : Conduct systematic data triangulation:

  • Replicate experiments under identical conditions (pH, temperature, enzyme concentration).
  • Compare results across multiple detection methods (e.g., ELISA vs. fluorometric assays).
  • Use statistical tools (ANOVA with post-hoc tests) to evaluate variability. Reference literature on enzyme kinetics (e.g., 3βHSD deficiency models) to contextualize discrepancies .

Q. What experimental strategies can differentiate between the compound’s direct enzymatic interactions and indirect genomic effects in steroidogenesis?

  • Methodological Answer : Combine in vitro enzyme inhibition assays with gene expression profiling (RNA-seq or qPCR) of steroidogenic genes (e.g., CYP17A1, HSD3B2). Use CRISPR/Cas9 knockout models to isolate enzyme-specific effects. Validate findings via co-immunoprecipitation (Co-IP) to confirm protein binding .

Q. How can researchers improve the sensitivity and specificity of analytical methods for detecting low-abundance metabolites of this compound in biological samples?

  • Methodological Answer : Optimize LC-MS/MS parameters (e.g., ionization mode, collision energy) and employ derivatization techniques (e.g., silylation for hydroxyl groups) to enhance detection limits. Validate methods using spiked matrices (e.g., plasma or urine) and compare with established protocols for similar steroids (e.g., corticosterone) .

Q. What are the limitations of current in silico models for predicting the compound’s binding affinity to steroid receptors, and how can these be mitigated?

  • Methodological Answer : Address model limitations by:

  • Incorporating molecular dynamics simulations to account for conformational flexibility.
  • Validating predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Cross-referencing with structural data from X-ray crystallography (e.g., progesterone receptor complexes) .

Data Handling and Interpretation

Q. What frameworks are recommended for synthesizing heterogeneous data (e.g., enzymatic activity, gene expression) into a coherent model of the compound’s biological role?

  • Methodological Answer : Use hierarchical clustering or pathway enrichment analysis to integrate multi-omics data. Apply Bayesian networks to infer causal relationships between enzyme activity and metabolite levels. Reference systematic review protocols for CAH or DSDs (disorders/differences of sex development) to ensure methodological rigor .

Q. How should researchers design longitudinal studies to assess the compound’s cumulative effects on steroid hormone homeostasis?

  • Methodological Answer : Implement repeated-measures ANOVA to track hormone levels (e.g., cortisol, aldosterone) over time in animal models. Control for diurnal variations and confounding factors (e.g., stress). Use mixed-effects models to account for individual variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene
Reactant of Route 2
3-beta,17-alpha,20-alpha-Trihydroxy-5-pregnene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.